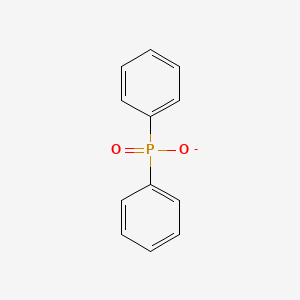

Diphenylphosphinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diphenylphosphinate is a useful research compound. Its molecular formula is C12H10O2P- and its molecular weight is 217.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Displacement Reactions

Diphenylphosphinates participate in nucleophilic substitution reactions, particularly with alkali metal phenoxides. Key findings include:

Kinetic Studies with Alkali Metal Phenoxides

-

Reactivity Order : Reactions of p-nitrophenyl diphenylphosphinate (1 ) with phenoxides follow the order:

LiOPh > NaOPh > KOPh > BTMAOPh (benzyltrimethylammonium phenoxide) .

| Metal Phenoxide | kobs (M⁻¹s⁻¹) | Conditions |

|---|---|---|

| LiOPh | 0.45 | 25°C, EtOH |

| NaOPh | 0.32 | 25°C, EtOH |

| KOPh | 0.18 | 25°C, EtOH |

Data from kinetic studies in anhydrous ethanol .

-

Mechanistic Pathway : Concerted mechanism confirmed via Yukawa-Tsuno analysis for both P=O and P=S derivatives .

Hydrolysis Reactions

Acid- and base-catalyzed hydrolysis of diphenylphosphinates proceed via distinct mechanisms:

Acidic Hydrolysis

| Substrate | Rate Constant (k, s⁻¹) | Acid Concentration |

|---|---|---|

| Cyclic phosphinate | 0.12 | 6 M HCl |

| Open-chain analog | 0.04 | 6 M HCl |

Comparative hydrolysis rates under acidic conditions .

Base-Catalyzed Hydrolysis

-

Steric Effects : Methyl esters hydrolyze 1000-fold faster than isopropyl derivatives under basic conditions .

-

Reagent Sensitivity : Reactions optimized with NaOH or KOH in aqueous-alcoholic media .

Mechanistic Insight

FDPP activates carboxyl groups via formation of reactive intermediates, enabling amide bond formation without epimerization .

Hydrophosphination Reactions

Sodium this compound acts as a nucleophile in hydrophosphination with alkenes/alkynes:

R2P(O)ONa+HC≡CR’→R2P(O)-C≡CR’+NaOH

-

Catalyst Dependency : Efficiency enhanced by transition-metal catalysts (e.g., Pd, Ni).

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates.

Propiedades

Fórmula molecular |

C12H10O2P- |

|---|---|

Peso molecular |

217.18 g/mol |

Nombre IUPAC |

diphenylphosphinate |

InChI |

InChI=1S/C12H11O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,14)/p-1 |

Clave InChI |

BEQVQKJCLJBTKZ-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.